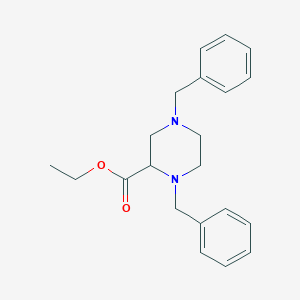

Ethyl 1,4-dibenzylpiperazine-2-carboxylate

概要

説明

Ethyl 1,4-dibenzylpiperazine-2-carboxylate is a chemical compound with the molecular formula C21H26N2O2 . It is also known by other names such as BUTTPARK 32\04-68, ethyl 1,4-diphenethylpiperazine-2-carboxylate, 1,4-dibenzylpiperazine-2-carboxylicacidethylester, and 2-Piperazinecarboxylic acid, 1,4-bis (phenylMethyl)-, ethyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl 1,4-dibenzylpiperazine-2-carboxylate consists of a piperazine ring which is substituted at the 1 and 4 positions with benzyl groups . The piperazine ring is also substituted at the 2 position with a carboxylate group . The molecule has a total of 53 bonds, including 27 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 3 six-membered rings, 1 ester (aliphatic), and 2 tertiary amines (aliphatic) .

Physical And Chemical Properties Analysis

Ethyl 1,4-dibenzylpiperazine-2-carboxylate has a molecular weight of 338.44 . It has a predicted density of 1.130±0.06 g/cm3 and a predicted pKa of 5.88±0.10 . The boiling point of this compound is 200 °C .

科学的研究の応用

Chemical Synthesis and Building Blocks

Ethyl 1,4-dibenzylpiperazine-2-carboxylate is a valuable chemical building block in organic synthesis. It serves as a precursor for synthesizing various piperazine derivatives, which are crucial in developing pharmaceuticals and agrochemicals. The compound’s structure allows for further functionalization, making it a versatile reagent in constructing complex molecules .

Pharmacological Research

In pharmacology, Ethyl 1,4-dibenzylpiperazine-2-carboxylate is used to study the synthesis of potential therapeutic agents. Piperazine cores are found in many drugs, and this compound can help in the development of new medications with improved efficacy and reduced side effects. It’s particularly relevant in the research of neurological disorders where piperazine derivatives show promise .

Material Science

The applications of Ethyl 1,4-dibenzylpiperazine-2-carboxylate extend into material science, where it can be used to modify the properties of polymers. Its incorporation into polymer chains can result in materials with unique characteristics, such as enhanced flexibility or increased thermal stability .

Biochemical Studies

In biochemistry, Ethyl 1,4-dibenzylpiperazine-2-carboxylate is utilized to understand biochemical pathways and interactions. Its role in the synthesis of peptides and proteins, or as a mimic of certain bioactive molecules, makes it a tool for probing biological systems and understanding the molecular basis of diseases .

Medicinal Chemistry

This compound is instrumental in medicinal chemistry for drug design and discovery. It’s used to create analogs of biologically active molecules, aiding in the identification of new drug candidates. Its role in the synthesis of compounds with potential anti-cancer or anti-infective properties is of particular interest .

Industrial Applications

While primarily used in research, Ethyl 1,4-dibenzylpiperazine-2-carboxylate also has potential industrial applications. It could be used in the manufacture of dyes, pigments, and other industrial chemicals where its piperazine ring might confer advantageous properties to the end products .

Safety and Hazards

Ethyl 1,4-dibenzylpiperazine-2-carboxylate is classified as an irritant . It has been assigned the GHS07 hazard symbol, with the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P271 (Use only outdoors or in a well-ventilated area) and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

特性

IUPAC Name |

ethyl 1,4-dibenzylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-2-25-21(24)20-17-22(15-18-9-5-3-6-10-18)13-14-23(20)16-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXWTUYDLQVOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

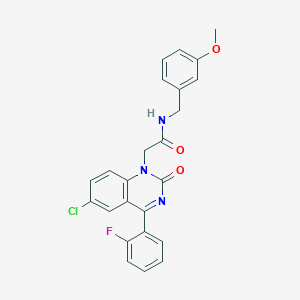

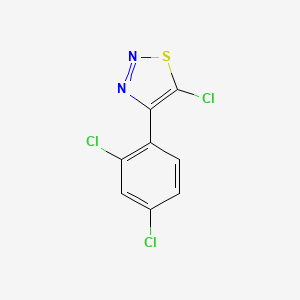

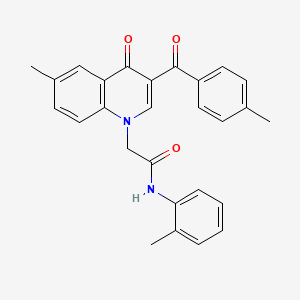

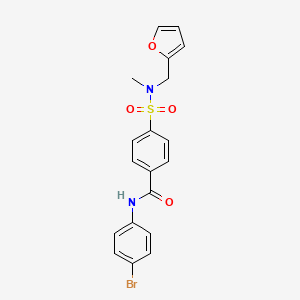

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2855626.png)

![4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2855630.png)

![(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B2855634.png)

![4-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2855637.png)

![(E)-4-(Dimethylamino)-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2855641.png)

![1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B2855647.png)